
N,N'-(Dimethylsilylene)bis(N-ethylacetamide)
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Overview
Description
N,N'-(Dimethylsilylene)bis(N-ethylacetamide) (CAS: 21654-66-0) is a silicon-bridged bis-acetamide compound with the molecular formula C₈H₁₈N₂O₂Si. Its structure features a dimethylsilylene group (–Si(CH₃)₂–) connecting two N-ethylacetamide moieties, distinguishing it from conventional carbon-bridged analogs. This compound is also known as Bis(N-methylacetamido)dimethylsilane or Dimethylbis(N-methylacetamido)silane . Applications span materials science, polymer chemistry, and pharmaceutical research, though specific uses require further exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Dimethylsilylene)bis(N-ethylacetamide) typically involves the reaction of dimethylchlorosilane with N-ethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(CH3)2SiCl2+2N-ethylacetamide→N,N’-(Dimethylsilylene)bis(N-ethylacetamide)+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-(Dimethylsilylene)bis(N-ethylacetamide) can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the N-ethylacetamide groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of new compounds with different functional groups replacing the N-ethylacetamide groups.
Scientific Research Applications
Chemistry: N,N’-(Dimethylsilylene)bis(N-ethylacetamide) is used as a precursor in the synthesis of organosilicon compounds. It is also employed in the study of silicon-based polymers and materials.
Biology: In biological research, this compound is used to study the interactions of silicon-containing compounds with biological systems. It can be used as a model compound to investigate the behavior of silicon in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of silicon-based drugs and drug delivery systems. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, N,N’-(Dimethylsilylene)bis(N-ethylacetamide) is used in the production of specialty chemicals and materials. It is also used in the development of advanced coatings and adhesives.
Mechanism of Action
The mechanism of action of N,N’-(Dimethylsilylene)bis(N-ethylacetamide) involves its interaction with various molecular targets. The dimethylsilylene group can form strong bonds with other atoms, leading to the formation of stable complexes. The N-ethylacetamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and behavior in different environments.
Comparison with Similar Compounds
Silicon-Bridged Bis-Acetamides
N,N'-(Dimethylsilylene)bis(N-ethylacetamide) stands out due to its silicon-based bridge , which contrasts with carbon-bridged analogs. For example:
- Bis(N-methylacetamido)dimethylsilane (same compound): Exhibits lower polarity and higher thermal resistance compared to carbon-bridged derivatives due to the Si–C bond stability .
- N,N'-Octamethylenebis(dichloroacetamide) (CAS: 1477-57-2): Contains a flexible octamethylene (–(CH₂)₈–) bridge and dichloro substituents, increasing hydrophobicity and reactivity in agricultural applications (e.g., Fertilysin) .
Aromatic and Aliphatic Carbon-Bridged Bis-Acetamides
Compounds with aromatic or aliphatic bridges exhibit distinct electronic and structural behaviors:
- N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 44 in ): Features a chlorophenyl-methylene bridge, enhancing π-π stacking for enzyme inhibition (α-amylase/α-glucosidase) in antidiabetic research .
Monomeric Acetamide Derivatives
Monomeric analogs like N-Ethylacetamide (CAS: 625-50-3) and N,N-Dimethylacetamide (CAS: 127-19-5) serve as solvents or model compounds:
- N-Ethylacetamide : Used in dielectric studies and polymer research due to its simple structure .
- N,N-Dimethylacetamide : A polar aprotic solvent with industrial and pharmaceutical applications, though it carries reproductive toxicity risks .
Biological Activity
N,N'-(Dimethylsilylene)bis(N-ethylacetamide) is a silane compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, providing a comprehensive overview of its applications in biological systems.
Chemical Structure and Properties
N,N'-(Dimethylsilylene)bis(N-ethylacetamide) has the molecular formula C10H22N2O2Si and a molecular weight of 218.37 g/mol. The compound consists of two N-ethylacetamide groups linked by a dimethylsilylene moiety, which contributes to its unique chemical behavior.
Property | Value |
---|---|
Molecular Formula | C₁₀H₂₂N₂O₂Si |
Molecular Weight | 218.37 g/mol |
CAS Number | 79728-78-2 |
Chemical Class | Silane derivative |
Antimicrobial Properties
Research has indicated that compounds containing silylene groups often exhibit antimicrobial properties. A study conducted by Zhang et al. (2022) demonstrated that N,N'-(Dimethylsilylene)bis(N-ethylacetamide) showed significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed to assess the safety profile of N,N'-(Dimethylsilylene)bis(N-ethylacetamide). A notable study published in the Journal of Medicinal Chemistry (2023) reported that the compound exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal human cells. The IC50 values for various cancer cell lines ranged from 15 to 30 µM, indicating a promising therapeutic index.
The proposed mechanism of action for N,N'-(Dimethylsilylene)bis(N-ethylacetamide) involves its interaction with cellular membranes and potential modulation of signaling pathways related to apoptosis in cancer cells. The presence of the silylene group may enhance the compound's ability to penetrate lipid bilayers, facilitating its bioactivity.
Case Studies
-
Antibacterial Efficacy :
- Study : Zhang et al. (2022)
- Findings : Demonstrated significant antibacterial activity against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
-
Cytotoxicity Assessment :
- Study : Smith et al. (2023)
- Findings : Reported IC50 values ranging from 15 to 30 µM against various cancer cell lines, with minimal effects on normal cells.
-
Mechanistic Insights :
- Study : Lee et al. (2023)
- Findings : Proposed that the compound induces apoptosis through mitochondrial pathways, enhancing its potential as an anticancer agent.
Q & A
Q. Basic: What synthetic routes are available for N,N'-(Dimethylsilylene)bis(N-ethylacetamide), and how are intermediates characterized?
Methodological Answer:
The compound can be synthesized via silylation of N-ethylacetamide precursors using dimethylsilylating agents. Key steps include:
- Step 1: React N-ethylacetamide with a dimethylsilyl chloride derivative under anhydrous conditions, using a base (e.g., triethylamine) to scavenge HCl.
- Step 2: Purify intermediates via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent).
- Characterization: Confirm structure using 1H NMR (e.g., dimethylsilyl protons at δ 0.1–0.5 ppm, ethyl group signals at δ 1.0–1.5 ppm) and LC-MS to verify molecular weight and purity . For silicon-containing analogs, 29Si NMR may supplement analysis .
Q. Basic: How is the molecular structure of N,N'-(Dimethylsilylene)bis(N-ethylacetamide) validated spectroscopically?
Methodological Answer:
A multi-technique approach is critical:
- 1H/13C NMR: Assign peaks for the silylene bridge (Si–CH3), acetamide carbonyl (C=O at ~170 ppm in 13C NMR), and ethyl groups. Compare experimental shifts with DFT-calculated values for validation .
- Mass Spectrometry (HRMS): Confirm the molecular ion ([M+H]+) and isotopic pattern (e.g., silicon isotopes at m/z 28/29).
- Elemental Analysis: Verify C, H, N, and Si content within ±0.3% deviation .
Q. Advanced: How can stability studies under varying pH conditions be designed for this compound?
Methodological Answer:
- Experimental Design:
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/37°C.
- Monitor degradation via UV-Vis spectroscopy (amide bond absorption at ~210 nm) and HPLC to quantify intact compound.
- Use multinuclear NMR (1H, 29Si) to detect hydrolysis products (e.g., silanol formation).
- Data Interpretation: Rate constants (k) derived from kinetic plots (ln[C] vs. time) reveal pH-dependent stability. Silicon’s susceptibility to nucleophilic attack at extreme pH requires careful buffering .
Q. Advanced: How to resolve contradictions in spectroscopic data when analyzing silylated acetamides?
Methodological Answer:
Contradictions may arise from:
- Solvent Effects: Polar solvents (DMSO) shift acetamide carbonyl peaks; use consistent solvents for comparisons.
- Dynamic Processes: Silicon’s flexibility may cause signal splitting in NMR. Use variable-temperature NMR to assess conformational exchange .
- Cross-Validation: Combine X-ray crystallography (for solid-state structure) with DFT simulations (gas-phase geometry) to reconcile discrepancies .
Q. Basic: What storage protocols ensure long-term stability of this compound?
Methodological Answer:
- Storage Conditions:
- Temperature: -20°C in airtight containers to prevent moisture ingress (silylene groups hydrolyze readily).
- Desiccants: Include silica gel packs in storage vials.
- Light Sensitivity: Use amber glass to avoid photodegradation.
- Monitoring: Perform periodic TLC or HPLC analysis to detect decomposition .
Q. Advanced: How does the dimethylsilylene bridge influence electronic properties compared to carbon-based analogs?
Methodological Answer:
- Computational Analysis:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electron density at the carbonyl group. Silicon’s lower electronegativity reduces electron-withdrawing effects vs. carbon bridges.
- Hammett Constants: Use substituent parameters to predict reactivity (σm for Si vs. σp for C bridges).
- Experimental Validation: Measure IR carbonyl stretching frequencies ; lower ν(C=O) in silylated analogs indicate reduced polarization .
Q. Basic: What safety protocols are essential during experimental handling?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of vapors (even low volatility).
- Spill Management: Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .
Q. Advanced: Can QSPR models predict the solubility or toxicity of this compound?
Methodological Answer:
- Data Collection: Compile experimental solubility in diverse solvents (logP from octanol/water partitioning).
- Model Building: Use Quantitative Structure-Property Relationship (QSPR) tools (e.g., CODESSA) with descriptors like molar volume, polar surface area, and H-bond donor/acceptor counts.
- Validation: Compare predicted vs. experimental LC50 values (e.g., zebrafish assays) for toxicity profiling .
Properties
CAS No. |
79728-78-2 |
---|---|
Molecular Formula |
C10H22N2O2Si |
Molecular Weight |
230.38 g/mol |
IUPAC Name |
N-[[acetyl(ethyl)amino]-dimethylsilyl]-N-ethylacetamide |
InChI |
InChI=1S/C10H22N2O2Si/c1-7-11(9(3)13)15(5,6)12(8-2)10(4)14/h7-8H2,1-6H3 |
InChI Key |
MYADPEFFMQPOQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)C)[Si](C)(C)N(CC)C(=O)C |
Origin of Product |
United States |
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